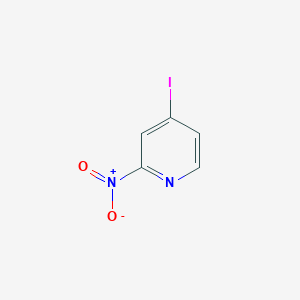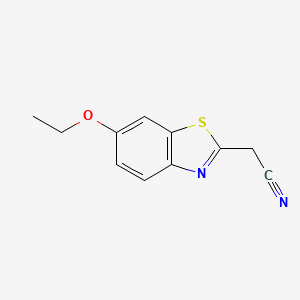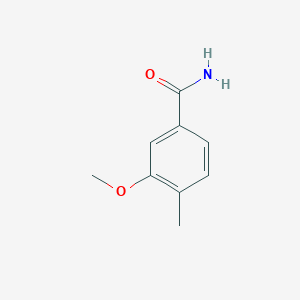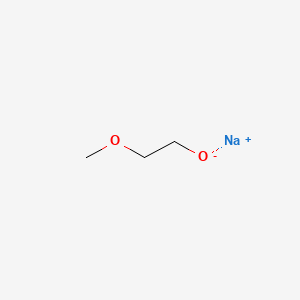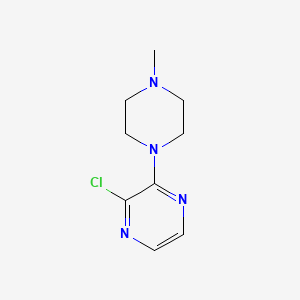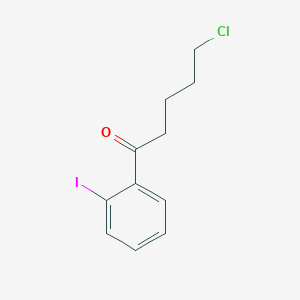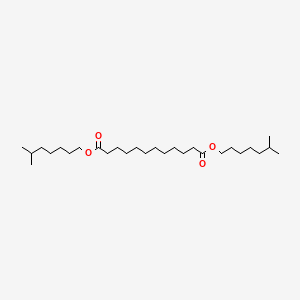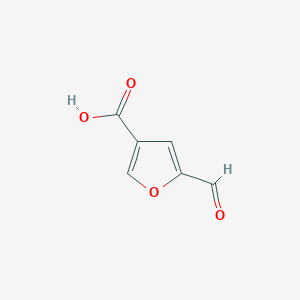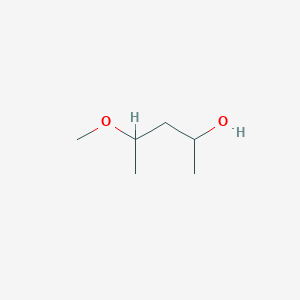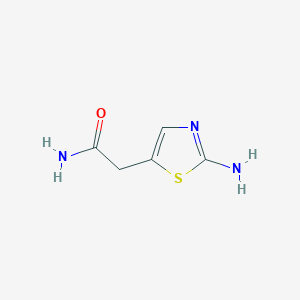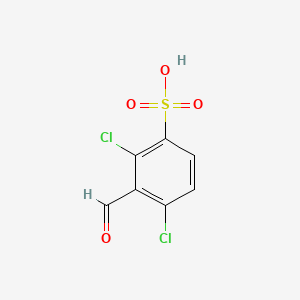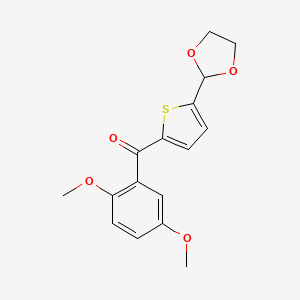
2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Vue d'ensemble
Description
2-(2,5-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, also known as 2,5-DiMeO-5-thiophene-1,3-dioxolane, is an organic compound that has been the subject of increasing scientific research in recent years. This compound has been studied for its potential applications in a wide range of fields, including chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on thiophene derivatives emphasizes their significance in synthesizing complex molecules and materials. For example, reactions of thiophene compounds with metal ions have been explored, showcasing their potential as ligands in coordination chemistry, which could be relevant for catalysis or materials science applications (Salameh & Tayim, 1983). Additionally, the development of asymmetric conjugated donor molecules for organic solar cells highlights the role of thiophene derivatives in enhancing photovoltaic performances, suggesting potential applications in renewable energy technologies (Abdullah et al., 2023).
Materials Science and Photoluminescence
Thiophene derivatives have been utilized in the creation of luminescent materials, as seen in studies on supramolecular assemblies. These compounds exhibit strong photoluminescence, indicating their potential for use in optoelectronic devices or as fluorescent markers (Osterod et al., 2001).
Pharmaceutical and Biomedical Applications
Some thiophene derivatives have been investigated for their antimicrobial properties and potential in drug development, underscoring the pharmaceutical applications of these compounds. For instance, synthesis and antimicrobial evaluation of thiophene-containing compounds reveal their bioactivity, opening avenues for developing new antimicrobial agents (Talupur et al., 2021).
Electrochemistry and Electrochromic Properties
Thiophene-based compounds have been explored for their electrochemical and electrochromic properties, suggesting applications in electrochromic devices and sensors. The synthesis and characterization of fluorescent thiophene polymers demonstrate their potential in creating visually responsive materials, which could be useful in display technologies or sensing applications (Coelho et al., 2015).
Propriétés
IUPAC Name |
(2,5-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-10-3-4-12(19-2)11(9-10)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADKYNQHWOZMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641975 | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-04-9 | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



